![molecular formula C18H14O2 B1609911 Methyl 4-(naphthalen-1-yl)benzoate CAS No. 229467-26-9](/img/structure/B1609911.png)
Methyl 4-(naphthalen-1-yl)benzoate
Overview
Description
Methyl 4-(naphthalen-1-yl)benzoate is an organic compound with the molecular formula C18H14O2 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(naphthalen-1-yl)benzoate can be synthesized through several methods. One common approach involves the nickel-catalyzed cross-coupling of 2-methoxynaphthalene with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate . The reaction is typically carried out in toluene at elevated temperatures (around 125-130°C) under an argon atmosphere. The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification processes to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Methyl 4-(naphthalen-1-yl)benzoate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. This compound is often used in:
- Cross-Coupling Reactions : It can be utilized in nickel-catalyzed cross-coupling reactions to synthesize complex naphthalene derivatives, which are essential for developing pharmaceuticals and advanced materials.
- Synthesis of Specialty Chemicals : The compound can be employed in the synthesis of specialty chemicals and polymers that require specific properties derived from its aromatic structure .
Biology
In biological research, derivatives of this compound have been investigated for their potential biological activities :
- Drug Discovery : The compound's derivatives may exhibit pharmacological properties, making them candidates for drug development. Studies have shown that modifications to the naphthalene structure can lead to compounds with significant biological activity .
- Mechanistic Studies : Researchers are exploring the interactions of this compound with various molecular targets (e.g., enzymes and receptors), which could elucidate its role in biological systems and its potential therapeutic applications .
Industrial Applications
This compound finds utility in industrial settings:
- Production of Dyes and Pigments : Its aromatic properties make it suitable for use in synthesizing dyes and pigments that require stability and vibrant colors .
- Material Science : The compound can also be incorporated into materials that demand specific thermal or optical properties, contributing to advancements in material science .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound through a nickel-catalyzed cross-coupling reaction demonstrated high yields and purity. The researchers optimized reaction conditions to enhance efficiency, showcasing its potential for large-scale applications in organic synthesis .
Research assessing the biological activity of derivatives of this compound revealed promising results in inhibiting specific enzymes linked to cancer progression. This study highlighted the importance of structural modifications on the naphthalene ring, which significantly influenced the biological efficacy of the compounds .
Mechanism of Action
The mechanism of action of methyl 4-(naphthalen-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Methyl 4-(naphthalen-1-yl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with a single benzene ring, used as a flavoring agent and in organic synthesis.
Naphthalene derivatives: Compounds like 1-naphthylamine or 2-naphthol, which have different functional groups and applications.
Other benzoate esters: Compounds like ethyl benzoate or propyl benzoate, which differ in the alkyl group attached to the ester.
The uniqueness of this compound lies in its combined structural features of both benzoic acid and naphthalene, offering distinct chemical and biological properties.
Biological Activity
Methyl 4-(naphthalen-1-yl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a derivative of benzoic acid and naphthalene, characterized by a methyl ester functional group. Its chemical formula is , and it is often used as an intermediate in organic synthesis and drug development.
Biological Activities
1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, surpassing the antioxidant capacity of well-known antioxidants such as ascorbic acid . The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method is commonly employed to assess this activity.
2. Anticancer Potential
This compound and its derivatives have been investigated for their anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer . The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways associated with oxidative stress and inflammation.
- Signal Transduction Pathways : Research indicates that compounds similar to this compound can influence pathways such as NF-kB and STAT3, which are critical in cancer progression and inflammatory responses .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various naphthalene derivatives, this compound showed a DPPH scavenging activity that was approximately 1.35 times higher than ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .
Case Study 2: Anticancer Efficacy in Cell Lines
A series of experiments evaluated the anticancer efficacy of this compound against human glioblastoma U-87 cells and MDA-MB-231 triple-negative breast cancer cells. The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potency against U-87 cells compared to MDA-MB-231 cells .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
methyl 4-naphthalen-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAUQKWNRCBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448933 | |
Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229467-26-9 | |
Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.